Cas no 887585-22-0 (3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid)

3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is a brominated aromatic β-amino acid derivative with a hydroxyl substituent, offering unique structural features for synthetic and pharmaceutical applications. Its key advantages include a versatile scaffold for constructing complex molecules, particularly in medicinal chemistry, where the bromo and hydroxyl groups enable selective functionalization. The β-amino acid moiety enhances metabolic stability and bioavailability, making it valuable in peptidomimetics and drug design. The compound’s distinct substitution pattern also facilitates chelation and coordination chemistry, useful in catalyst development. High purity and well-defined reactivity further support its utility in research and industrial processes requiring precise molecular modifications.
3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid structure
887585-22-0 structure
Product name:3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
CAS No:887585-22-0
MF:C9H10BrNO3
MW:260.08460187912
CID:5886611
PubChem ID:82623818

3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
    • 887585-22-0
    • EN300-1894851
    • 3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
    • Inchi: 1S/C9H10BrNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)
    • InChI Key: HVSGTXLTOOIBMO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1O)C(CC(=O)O)N

Computed Properties

  • Exact Mass: 258.98441g/mol
  • Monoisotopic Mass: 258.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 83.6Ų

3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1894851-1.0g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
1g
$857.0 2023-06-01
Enamine
EN300-1894851-0.05g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
0.05g
$719.0 2023-09-18
Enamine
EN300-1894851-0.1g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
0.1g
$755.0 2023-09-18
Enamine
EN300-1894851-1g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
1g
$857.0 2023-09-18
Enamine
EN300-1894851-5g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
5g
$2485.0 2023-09-18
Enamine
EN300-1894851-2.5g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
2.5g
$1680.0 2023-09-18
Enamine
EN300-1894851-0.25g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
0.25g
$789.0 2023-09-18
Enamine
EN300-1894851-10.0g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
10g
$3683.0 2023-06-01
Enamine
EN300-1894851-5.0g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
5g
$2485.0 2023-06-01
Enamine
EN300-1894851-0.5g
3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
887585-22-0
0.5g
$823.0 2023-09-18

Additional information on 3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

Compound 887585-22-0: 3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic Acid

3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid, also known by its CAS number 887585-22-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, all connected to a propanoic acid backbone. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

The synthesis of 3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid involves several steps, including the preparation of intermediates such as bromophenols and subsequent coupling reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, studies have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

The physical and chemical properties of this compound have been extensively studied. It exhibits a melting point of approximately 160°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. The presence of the hydroxyl and amino groups contributes to its ability to form hydrogen bonds, which influences its solubility and stability under different conditions.

In terms of biological activity, 3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid has shown potential as a precursor for bioactive compounds. Recent research has highlighted its role in the development of anti-inflammatory agents and antioxidants. For example, studies have demonstrated that derivatives of this compound can inhibit the activity of cyclooxygenase enzymes, which are key players in inflammation.

The application of this compound extends beyond pharmacology. It has been utilized in material science as a building block for constructing complex molecular architectures. Researchers have employed it in the synthesis of supramolecular assemblies and stimuli-responsive materials, leveraging its functional groups for self-assembling properties.

From an environmental perspective, understanding the degradation pathways of 887585-22-0 is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation, with key intermediates being identified through metabolomic analysis.

In conclusion, 3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid, with its CAS number 887585-22-0, stands out as a valuable compound in various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a promising candidate for future research and development.

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